molecular formula C8H13F2NO B14032315 (S)-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol

(S)-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol

Cat. No.: B14032315
M. Wt: 177.19 g/mol
InChI Key: DSFJGMRTAPNJLK-ZETCQYMHSA-N
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Description

(S)-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol is a synthetic organic compound characterized by the presence of a pyrrolizine ring system substituted with difluoromethyl and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol typically involves the following steps:

    Formation of the Pyrrolizine Ring: The pyrrolizine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents like difluoromethyl iodide or difluoromethyl sulfone under appropriate reaction conditions.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or paraformaldehyde in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the corresponding alcohol or amine, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thiols (R-SH), amines (R-NH2)

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols, amines

    Substitution: Thiol-substituted or amine-substituted derivatives

Scientific Research Applications

(S)-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(S)-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol can be compared with other similar compounds, such as:

    ®-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol: The enantiomer of the compound, which may have different biological activity and properties.

    2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol: A compound lacking the hydroxymethyl group, which may affect its reactivity and applications.

    Tetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H13F2NO

Molecular Weight

177.19 g/mol

IUPAC Name

[(8S)-6,6-difluoro-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol

InChI

InChI=1S/C8H13F2NO/c9-8(10)4-7(6-12)2-1-3-11(7)5-8/h12H,1-6H2/t7-/m0/s1

InChI Key

DSFJGMRTAPNJLK-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@]2(CC(CN2C1)(F)F)CO

Canonical SMILES

C1CC2(CC(CN2C1)(F)F)CO

Origin of Product

United States

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